Phenoxyacetone

Enzymology Drug Discovery Acetylcholinesterase

Phenoxyacetone (1-Phenoxy-2-propanone; CAS 621-87-4) is an aryloxy ketone with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It exists as a clear, colorless to light yellow liquid at room temperature, characterized by a boiling point of 229.5 °C at atmospheric pressure and a density of 1.0903 g/cm³ at 20 °C.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 621-87-4
Cat. No. B1677642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyacetone
CAS621-87-4
SynonymsPhenoxyacetone;  NSC 1876;  NSC-1876;  NSC1876
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCC(=O)COC1=CC=CC=C1
InChIInChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyQWAVNXZAQASOML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyacetone (CAS 621-87-4) Procurement: Core Physicochemical and Regulatory Profile


Phenoxyacetone (1-Phenoxy-2-propanone; CAS 621-87-4) is an aryloxy ketone with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol [1]. It exists as a clear, colorless to light yellow liquid at room temperature, characterized by a boiling point of 229.5 °C at atmospheric pressure and a density of 1.0903 g/cm³ at 20 °C [2]. As a stable, commercially available building block, it is typically supplied at purities ≥97% (GC) and is a designated chemical for research and further manufacturing use only . Its unique ether-linked phenoxy group distinguishes it from simple aryl ketones, establishing its specific role as a synthetic intermediate and biochemical probe.

Why Phenoxyacetone Cannot Be Substituted with Generic Analogs: A Procurement Risk Analysis


Substituting Phenoxyacetone with a generic analog like Benzyloxyacetone or Phenylacetone introduces significant performance and safety risks. The phenoxy group's electron-withdrawing inductive effect and the oxygen atom's lone pair participation in resonance are critical for its unique reactivity profile [1]. As demonstrated in comparative enzyme inhibition studies, replacing the phenoxy group with a benzyloxy or alkyl group leads to orders-of-magnitude differences in binding affinity, which directly impacts experimental outcomes in biochemical assays [2]. Similarly, in organic synthesis, the presence of the oxygen atom drastically alters the electron density of the adjacent methylene carbon, affecting its nucleophilicity and stability in condensation reactions [3]. Therefore, direct substitution without revalidation of the synthetic route or biological model is not scientifically sound and can lead to failed experiments or process development setbacks.

Quantitative Differentiation of Phenoxyacetone (CAS 621-87-4) Against Closest Comparators


Phenoxyacetone Exhibits Significantly Weaker AChE Inhibition than 1-Halo Analogs

In a head-to-head enzyme inhibition assay, Phenoxyacetone is a significantly weaker inhibitor of acetylcholinesterase (AChE) compared to its 1-halo-3-phenoxy-2-propanone analogs. This lower potency can be a critical differentiator for researchers seeking a non-potent probe for mechanistic studies or a scaffold with reduced off-target cholinergic effects. The assay used purified AChE and measured inhibition constants (KI). [1]

Enzymology Drug Discovery Acetylcholinesterase

Phenoxyacetone's AChE Inhibition is 67-Fold Weaker than the 1-Fluoro Analog

Further highlighting the impact of the α-substituent, Phenoxyacetone is a dramatically weaker acetylcholinesterase inhibitor when compared directly to 1-fluoro-3-phenoxy-2-propanone. This 67-fold difference in potency reinforces the unique, less potent pharmacological profile of the parent ketone, which can be advantageous in applications where minimal cholinergic interaction is desired. [1]

Enzymology Transition State Analog Structure-Activity Relationship

Phenoxyacetone is a 66-Fold More Potent AChE Inhibitor than 4-Phenyl-2-butanone

In contrast to its halo-substituted analogs, Phenoxyacetone is a significantly more potent AChE inhibitor compared to the simple alkyl aryl ketone, 4-Phenyl-2-butanone. The KI value for 4-Phenyl-2-butanone is 2 mM (2000 μM) [1], which is 66.7-fold higher (weaker) than the 30 μM KI observed for Phenoxyacetone. This comparison demonstrates that the phenoxy group confers a substantial, albeit moderate, affinity advantage over a simple alkyl chain.

Enzymology Structure-Activity Relationship Biochemical Probe

Phenoxyacetone Exhibits Lower Boiling Point and LogP than Benzyloxyacetone

Phenoxyacetone can be differentiated from its closest structural analog, Benzyloxyacetone (CAS 22539-93-1), by key physicochemical properties that impact purification and formulation. Phenoxyacetone has a significantly lower boiling point and a lower octanol-water partition coefficient (LogP), indicating it is less lipophilic and more volatile than its benzyl-protected counterpart. [1]

Organic Synthesis Purification Physicochemical Properties

Validated Application Scenarios for Phenoxyacetone (CAS 621-87-4)


Synthesis of Antidiabetic Drug Candidate Intermediates (e.g., CS-045)

Phenoxyacetone serves as a key building block in the synthesis of complex chromane derivatives. Specifically, it undergoes a condensation reaction with 5-acetoxy-2-hydroxy-3,4,6-trimethylacetophenone to form the chromane core, a critical intermediate in the reported synthesis of the radiolabeled antidiabetic drug candidate CS-045 [1]. Its specific reactivity at the alpha-carbonyl position enables this heterocyclic construction, a transformation that would not be feasible with simpler alkyl aryl ketones lacking the activating phenoxy group.

Biochemical Research as a Defined Low-Potency Acetylcholinesterase (AChE) Probe

In enzymology and neuroscience research, Phenoxyacetone is employed as a competitive inhibitor of acetylcholinesterase (AChE) with a defined inhibition constant (KI) of 30 μM [2]. This moderate, well-characterized potency makes it an ideal probe for studying AChE's transition state stabilization and for use in assays where a strong inhibition (>100-fold more potent) from 1-halo analogs would be confounding. It allows for the exploration of enzyme kinetics without complete ablation of activity.

Substrate for Biocatalytic Reduction in Pharmaceutical Intermediate Synthesis

Phenoxyacetone is a demonstrated substrate for aldo-keto reductases (AKRs), a class of enzymes used in the biocatalytic synthesis of chiral alcohols [3]. Its reduction by these enzymes is a model reaction for developing greener, stereoselective routes to pharmaceutical intermediates. Notably, the same AKR enzymes that accept Phenoxyacetone are also active on DKTP, a key intermediate in the synthesis of the antidepressant duloxetine, highlighting the compound's utility in process chemistry research for related drug classes.

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